N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbenzamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbenzamide: is a synthetic organic compound that features a benzodioxin ring fused with a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbenzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2-phenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: It has been studied for its potential biological activities, including antibacterial and enzyme inhibitory properties .
Medicine: Research has explored its potential as an antibacterial agent and its moderate enzyme inhibitory activity, making it a candidate for drug development .
Industry: In the industrial sector, it can be used in the synthesis of more complex molecules for various applications, including materials science and chemical manufacturing.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbenzamide exerts its effects involves interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways . The compound’s enzyme inhibitory activity is due to its ability to bind to the active sites of enzymes, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
Comparison: Compared to its analogs, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbenzamide exhibits unique structural features that influence its reactivity and biological activity. The presence of the phenylbenzamide moiety enhances its potential for enzyme inhibition and antibacterial activity, distinguishing it from other benzodioxin derivatives .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-21(22-16-10-11-19-20(14-16)25-13-12-24-19)18-9-5-4-8-17(18)15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKBBAFNRBSWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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